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μ-conotoxin-PIIIA -

μ-conotoxin-PIIIA

Catalog Number: EVT-242283
CAS Number:
Molecular Formula: C103H165N40O28S6
Molecular Weight: 2604.10 Da
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
μ-Conotoxin PIIIA (mu-conotoxin PIIIA) is a conotoxin that has been isolated from the venom of the cone Conus purpurascens. μ-conotoxin PIIIA  demonstrates a higher affinity for the mammalian muscle sodium channel  Nav1.4  (IC50  ~ 44 nM) than for the CNS Nav1.2 subtype (IC50  ~ 640  nm).  μ-Conotoxin PIIIA  blocks  more  irreversibly amphibian  muscle  sodium  channels  than mammalian ones.
Overview

μ-Conotoxin-PIIIA is a neurotoxic peptide derived from the venom of marine cone snails, specifically from the species Conus purpurascens. This compound is classified under the broader category of conotoxins, which are known for their ability to selectively inhibit ion channels and receptors in the nervous system. μ-Conotoxin-PIIIA is notable for its specific action on voltage-gated sodium channels, making it a subject of interest in neurobiology and pharmacology.

Source and Classification

μ-Conotoxin-PIIIA is sourced from the venom of Conus purpurascens, a species of cone snail found in tropical marine environments. It belongs to the family of μ-conotoxins, which are characterized by their three disulfide bonds that contribute to their structural stability and biological activity. This classification highlights its role as a potent inhibitor of sodium channels, particularly affecting the tetrodotoxin-sensitive subtype.

Synthesis Analysis

Methods and Technical Details

The synthesis of μ-conotoxin-PIIIA involves advanced peptide synthesis techniques, primarily Fmoc-based solid-phase peptide synthesis. This method allows for precise control over the formation of disulfide bonds, which are crucial for the peptide's biological function. The synthesis typically includes:

  1. Protection Strategies: Cysteine residues are protected using various groups (e.g., trityl, acetamidomethyl) to prevent undesired bond formation during synthesis.
  2. Oxidative Folding: After peptide assembly, oxidative folding is performed to form the correct disulfide bonds. This step is critical as incorrect folding can lead to inactive or harmful isomers.
  3. Analytical Techniques: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the correct structure and disulfide connectivity .
Molecular Structure Analysis

Structure and Data

The molecular structure of μ-conotoxin-PIIIA features three disulfide bridges that create a stable three-dimensional conformation essential for its biological activity. The specific connectivity of these disulfides influences its interaction with sodium channels. Structural analysis has shown that μ-conotoxin-PIIIA adopts a compact fold that is typical for many conotoxins, facilitating its binding to target proteins.

Key structural data includes:

  • Molecular Weight: Approximately 2,500 Da.
  • Disulfide Connectivity: The arrangement of disulfide bonds is crucial for its function and can be elucidated using tandem mass spectrometry techniques .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving μ-conotoxin-PIIIA occur during its synthesis and folding processes. These include:

  1. Formation of Disulfide Bonds: The oxidation of cysteine residues leads to the formation of disulfide bonds, which is a critical step in achieving the correct conformation.
  2. Cleavage Reactions: During synthesis, protecting groups are removed through cleavage reactions that allow for the formation of active peptides.

These reactions require careful control of conditions such as pH and temperature to ensure high yields and correct folding .

Mechanism of Action

Process and Data

μ-Conotoxin-PIIIA exerts its effects by binding to voltage-gated sodium channels, specifically inhibiting their activity. This inhibition prevents sodium ions from entering neurons, leading to a decrease in neuronal excitability. The mechanism involves:

  1. Selectivity for Sodium Channels: μ-Conotoxin-PIIIA preferentially targets tetrodotoxin-sensitive sodium channels.
  2. Blocking Ion Flow: By binding to specific sites on these channels, it effectively blocks ion flow, disrupting normal neural signaling.

This mechanism underlies its potential applications in pain management and neuropharmacology .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

μ-Conotoxin-PIIIA exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions at physiological pH.
  • Stability: The presence of multiple disulfide bonds contributes to its stability under various conditions.
  • Biological Activity: Its potency as an inhibitor of sodium channels makes it valuable for research into pain pathways and potential therapeutic applications.

Characterization studies often involve examining these properties through various analytical methods including chromatography and spectrometry .

Applications

Scientific Uses

μ-Conotoxin-PIIIA has several important applications in scientific research:

  1. Neuroscience Research: It serves as a tool for studying sodium channel function and mechanisms underlying pain signaling.
  2. Drug Development: Its selective action on sodium channels makes it a candidate for developing new analgesic drugs.
  3. Biochemical Studies: Researchers use it to explore protein interactions within neuronal systems.
Introduction to μ-Conotoxin-PIIIA

Discovery and Taxonomic Origin in Conus purpurascens

μ-Conotoxin-PIIIA was first characterized in 1998 through chemical synthesis and disulfide bridging pattern analysis of venom components from Conus purpurascens [1]. Unlike earlier μ-conotoxins isolated from Conus geographus (μ-GIIIA/B/C), μ-PIIIA emerged from a distinct evolutionary lineage of piscivorous cone snails. Its discovery marked the first new μ-conotoxin identified in over a decade, revealing significant sequence divergence from previous family members [1] [4]. The peptide was synthesized using solid-phase Fmoc chemistry on Rink amide resin, with its structure confirmed through mass spectrometry (monoisotopic MH+ = 2604.05) and disulfide connectivity determined via partial reduction strategies [1]. Notably, μ-PIIIA exhibits irreversible block of amphibian muscle sodium channels, distinguishing it from the reversible inhibition observed with μ-GIIIA and providing unique advantages for synaptic electrophysiology studies [1] [5].

Classification Within the M-Superfamily of Conotoxins

μ-PIIIA belongs to the M-superfamily of conotoxins, characterized by the conserved cysteine arrangement CC–C–C–CC (where dashes represent variable-length loop regions) [2] [3]. Within this superfamily classification system based on endoplasmic reticulum signal peptide homology, μ-PIIIA is categorized under the Maxi-M branch (specifically M-4/M-5) due to its length exceeding 22 amino acids [2]. The M-superfamily is subdivided into five branches (M-1 to M-5) based on residue number in the third cystine loop, with Maxi-M peptides (M-4/M-5) further classified according to biological targets: μ-conotoxins block VGSCs, κM-conotoxins inhibit voltage-gated potassium channels, and ψ-conotoxins target nicotinic acetylcholine receptors [2]. μ-PIIIA adopts a Type III cysteine framework with disulfide connectivity CysI-CysIV, CysII-CysV, CysIII-CysVI – specifically Cys4-Cys16, Cys5-Cys21, and Cys11-Cys22 in its primary structure [3] [5]. This disulfide architecture differs fundamentally from the inhibitor cystine knot (ICK) fold of O-superfamily conotoxins, contributing to its distinct target specificity [3].

Table 1: Structural Features of μ-Conotoxin-PIIIA [1] [5]

PropertyCharacteristic
Amino Acid SequencepGlu-Arg-Leu-Cys⁴-Cys⁵-Gly-Phe-Hyp⁸-Lys-Ser-Cys¹¹-Arg-Ser-Arg-Gln-Cys¹⁶-Lys-Hyp¹⁹-His-Arg-Cys²¹-Cys²²-NH₂
Disulfide BondsCys4-Cys16, Cys5-Cys21, Cys11-Cys22
Post-Translational ModificationsN-terminal pyroglutamate (Z), 4-trans-hydroxyproline (O) at positions 8 and 19
Molecular Weight2604.10 Da
Structural MotifM-superfamily, Maxi-M branch (Type III cysteine framework)

Evolutionary Context of μ-Conotoxins in Venom Peptide Diversity

The remarkable diversity of conotoxins, including μ-PIIIA, results from accelerated evolution driven by predator-prey interactions and the biological imperative for effective prey capture. Conus venom peptides exhibit extreme sequence hypervariability even within species, with <0.2% of the estimated 70,000+ conotoxin sequences currently characterized [2] [6]. This diversification is facilitated by reduced negative selection pressure on venom genes, allowing extensive gene duplication, recombination, and nonsynonymous substitutions [6] [9]. Within C. purpurascens, μ-PIIIA functions as part of distinct predatory venom cabals – functionally integrated peptide suites that synergistically disrupt prey physiology [9]. Proteomic analyses reveal two separate predation strategies in this species: approximately 55% of individuals employ a "lightning-strike cabal" containing excitatory κ- and δ-conotoxins, while 45% utilize a "motor cabal" dominated by inhibitory peptides including μ-PIIIA and ψ-PIIIE that cause flaccid paralysis [9]. This intraspecific variation suggests μ-conotoxins have evolved within different biochemical contexts to achieve the same functional endpoint – rapid prey immobilization. The hypervariability in conotoxin sequences enables cone snails to overcome prey resistance mechanisms (Red Queen hypothesis), explaining why μ-PIIIA shows only ~35% sequence identity with μ-GIIIA despite similar functions [6] [9].

Table 2: Sodium Channel Subtype Sensitivity of μ-Conotoxin-PIIIA [1] [3] [5]

Sodium Channel SubtypeTissue DistributionTTX Sensitivityμ-PIIIA Block (IC₅₀ or Relative Affinity)Physiological Consequence
NaV1.4Skeletal muscleSensitive~44 nMMuscle paralysis
rBII/IIA (NaV1.2)CNS neuronsSensitive~640 nMNeuronal inhibition
rPN1 (NaV1.7)Peripheral neuronsSensitiveLow affinityMinimal neuronal block
TTX-resistant channelsCardiac/dorsal root gangliaResistantNo significant blockNo functional effect
Amphibian muscleFrog skeletal muscleSensitiveIrreversible blockSustained paralysis

Properties

Product Name

μ-conotoxin-PIIIA

Molecular Formula

C103H165N40O28S6

Molecular Weight

2604.10 Da

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